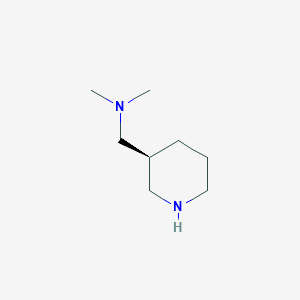![molecular formula C20H21FN6O2 B13899209 (6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[155217,1102,6020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
The synthesis of (6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the core structure: This involves cyclization reactions to form the pentacyclic core.
Introduction of functional groups: Fluorination and methylation are carried out using specific reagents under controlled conditions.
Purification: The final product is purified using techniques such as chromatography.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be carried out under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its pentacyclic structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other pentacyclic structures with different functional groups. For example:
Trifluorotoluene: A compound with a trifluoromethyl group, used as a solvent and intermediate in organic synthesis.
Dye Sensitized Solar Cell Compounds: Compounds used in solar cells, which may have similar structural features.
The uniqueness of (6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione lies in its specific functional groups and the resulting biological and chemical properties.
Properties
Molecular Formula |
C20H21FN6O2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione |
InChI |
InChI=1S/C20H21FN6O2/c1-12-8-22-19(28)15-9-23-27-6-4-17(24-18(15)27)26-5-2-3-16(26)14-7-13(21)11-25(10-12)20(14)29/h4,6-7,9,11-12,16H,2-3,5,8,10H2,1H3,(H,22,28)/t12-,16+/m0/s1 |
InChI Key |
ZQTNTFAUQJEQHU-BLLLJJGKSA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N4CCC[C@@H]4C5=CC(=CN(C1)C5=O)F |
Canonical SMILES |
CC1CNC(=O)C2=C3N=C(C=CN3N=C2)N4CCCC4C5=CC(=CN(C1)C5=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


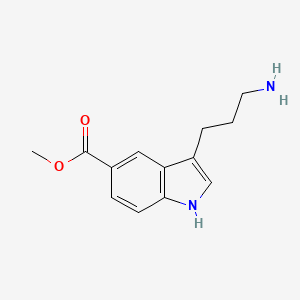

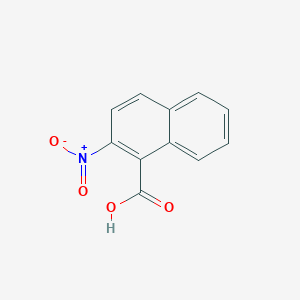

![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
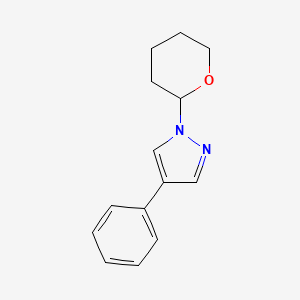
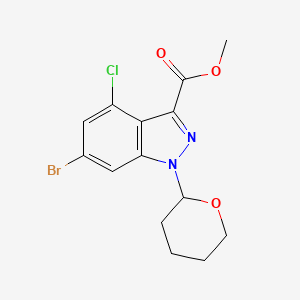
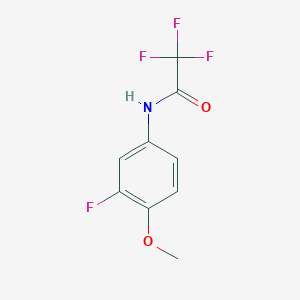
![Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B13899188.png)

![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)


